molecular formula C12H12BrNO3 B8318494 3-(2-Bromoacetyl)-5-(2-methoxyethoxy)benzonitrile

3-(2-Bromoacetyl)-5-(2-methoxyethoxy)benzonitrile

Cat. No. B8318494
M. Wt: 298.13 g/mol
InChI Key: RUWMBEULHIETND-UHFFFAOYSA-N
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Patent
US07868001B2

Procedure details

Br2 (31.5 mmol) was dropped into the solution of 3-acetyl-5-(2-methoxyethoxy)benzonitrile (30 mmol) in 150 ml ether at 0° C., then stirred at room temperature for 5 h. The solution was washed with brine, dried (MgSO4), filtered, and concentrated to afford 3-(2-bromoacetyl)-5-(2-methoxyethoxy)benzonitrile (94.2%).
Name
Quantity
31.5 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([O:14][CH2:15][CH2:16][O:17][CH3:18])[CH:13]=1)[C:9]#[N:10])(=[O:5])[CH3:4]>CCOCC>[Br:1][CH2:4][C:3]([C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([O:14][CH2:15][CH2:16][O:17][CH3:18])[CH:13]=1)[C:9]#[N:10])=[O:5]

Inputs

Step One
Name
Quantity
31.5 mmol
Type
reactant
Smiles
BrBr
Name
Quantity
30 mmol
Type
reactant
Smiles
C(C)(=O)C=1C=C(C#N)C=C(C1)OCCOC
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCC(=O)C=1C=C(C#N)C=C(C1)OCCOC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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